molecular formula C11H13NO3 B11897935 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid

カタログ番号: B11897935
分子量: 207.23 g/mol
InChIキー: SNAFLYHOBPJYQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (CAS: 874767-72-3) is a heterocyclic molecule featuring a seven-membered benzoxazepine ring fused to an acetic acid moiety. Its molecular formula is C₁₁H₁₀FNO₄, with a molar mass of 239.2 g/mol. Key physical properties include a predicted density of 1.415 g/cm³, boiling point of 474.4°C, and pKa of 3.48, indicating moderate acidity .

特性

分子式

C11H13NO3

分子量

207.23 g/mol

IUPAC名

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12/h1-4H,5-8H2,(H,13,14)

InChIキー

SNAFLYHOBPJYQV-UHFFFAOYSA-N

正規SMILES

C1COC2=CC=CC=C2CN1CC(=O)O

製品の起源

United States

準備方法

Grignard Reaction and Palladium-Catalyzed Coupling

A pivotal method involves a two-step process starting with a Grignard reaction, followed by palladium-catalyzed coupling. In WO2006010459A1 , the synthesis begins with the reaction of 7,8-dimethoxy-1,3-dihydro-benzo[d]azepin-2-one with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium tert-butoxide as a base. The intermediate undergoes iodide substitution via sodium iodide in acetone, yielding a precursor for subsequent coupling.

The final step employs palladium acetate as a catalyst with potassium carbonate and tetrabutylammonium chloride in acetonitrile-water (3:1 v/v) at 80°C. This facilitates the formation of the acetic acid side chain via nucleophilic displacement, achieving a 78–85% yield . Critical parameters include:

ParameterCondition
CatalystPd(OAc)₂ (5 mol%)
BaseK₂CO₃
Solvent SystemCH₃CN:H₂O (3:1)
Temperature80°C
Reaction Time12–18 hours

Condensation Under Phase-Transfer Catalysis

Solid-liquid phase-transfer catalysis (SL-PTC) offers a scalable route. As reported in Ind. Eng. Chem. Res. , 2-aminobenzyl alcohol derivatives are condensed with α-bromoacetic acid derivatives using potassium carbonate and tetrabutylammonium bromide (TBAB). The reaction proceeds at 60°C in dichloromethane, yielding the benzoxazepine core with 82–89% efficiency . Key advantages include reduced side reactions and compatibility with electron-deficient substrates.

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv)

  • Catalyst : TBAB (10 mol%)

  • Solvent : CH₂Cl₂

  • Time : 6–8 hours

Cyclization of Hydroxy Intermediates

Cyclization strategies exploit intramolecular nucleophilic attack. In Arkivoc 2019 , 2-(2-bromoethoxy)benzaldehyde derivatives are treated with 2-aminoethanol or 3-amino-1-propanol in acetonitrile under reflux. Anhydrous K₂CO₃ promotes cyclization via elimination, forming the seven-membered benzoxazepine ring. Subsequent hydrolysis of the ester intermediate (e.g., ethyl acetate to acetic acid) is achieved using NaOH (2M), yielding the target compound in 75–81% .

Critical Steps :

  • Cyclization : Reflux in CH₃CN with K₂CO₃ (24 hours).

  • Hydrolysis : NaOH (aq., 60°C, 4 hours).

Reductive Amination and Michael Addition

A modified approach from ACS Omega adapts reductive amination for benzoxazepines. Chalcone intermediates, synthesized via Claisen-Schmidt condensation, undergo Michael addition with o-aminothiophenol in hexafluoro-2-propanol (HFIP). The acetic acid moiety is introduced via subsequent alkylation with bromoacetic acid, yielding 68–73% overall . HFIP’s high ionization power enhances reaction rates by stabilizing transition states.

Reaction Profile :

  • Chalcone Formation : p-Methylacetophenone + aryl aldehydes (EtOH, NaOH, 25°C).

  • Michael Addition : HFIP, 40°C, 6 hours.

  • Alkylation : Bromoacetic acid, K₂CO₃, DMF.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Grignard/Pd-Catalyzed78–85High regioselectivityRequires palladium catalysts
SL-PTC Condensation82–89Scalable, mild conditionsLimited to activated substrates
Cyclization75–81One-pot feasibilityProlonged reaction times
Reductive Amination68–73Versatile for derivativesMulti-step purification

Impurity Control and Optimization

Patents such as WO2014020534A1 emphasize controlling impurities (e.g., RRT 1.41) during synthesis. Key measures include:

  • Purification : Recrystallization from acetonitrile/water (1:2 v/v).

  • Catalyst Screening : Pd(OAc)₂ reduces byproduct formation vs. PdCl₂.

  • Temperature Gradients : Slow heating (2°C/min) minimizes decomposition.

化学反応の分析

4. 科学研究での応用

2,3-ジヒドロ-1,4-ベンゾオキサゼピン-4(5H)-イル酢酸は、いくつかの科学研究での応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌性や抗がん性など、潜在的な生物学的活性の研究が行われています。

    医学: 独自の化学構造により、様々な疾患に対する潜在的な治療薬として研究されています。

    工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。

科学的研究の応用

Chemistry

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Activity : Preliminary research indicates that it may inhibit the growth of cancer cells by modulating specific molecular targets involved in cell proliferation and apoptosis.

Medicine

Due to its unique structure, this compound is being explored as a potential therapeutic agent for various diseases. Specific areas of focus include:

  • Antidepressant Effects : Research has demonstrated that it can enhance serotonergic activity in the central nervous system, leading to significant reductions in depressive behaviors in animal models.
  • Neuroprotective Properties : In vitro studies indicate that it reduces oxidative stress-induced neuronal cell death, potentially benefiting conditions like Alzheimer's disease.

Industry

In industrial applications, 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid is utilized in the development of new materials with specific properties. Its unique functional groups allow for modifications that can lead to innovative polymers and coatings with enhanced performance characteristics.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid resulted in significant reductions in immobility time during forced swim tests. This indicates its potential as an antidepressant through enhancement of serotonergic pathways.

Study 2: Neuroprotection in Oxidative Stress Models

In cellular models simulating oxidative stress, treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests its potential use as a neuroprotective agent against neurodegenerative diseases.

Summary Table of Biological Activities

Activity Findings
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInhibits growth of cancer cells through modulation of molecular targets
AntidepressantReduces depressive behaviors in animal models
NeuroprotectiveProtects neurons from oxidative stress-induced damage
Anti-inflammatoryInhibits production of pro-inflammatory cytokines

作用機序

2,3-ジヒドロ-1,4-ベンゾオキサゼピン-4(5H)-イル酢酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節することがあります。正確な経路は、特定の用途と使用されている生物系によって異なります。例えば、医学的な用途では、特定の酵素を阻害または活性化し、治療効果をもたらす可能性があります。

類似化合物との比較

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and its analogues:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications References
2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (Target) Benzoxazepine + acetic acid 7-Fluoro, 5-oxo C₁₁H₁₀FNO₄ Predicted high thermal stability, acidity
(5-Phenyl-1,2-oxazol-3-yl)[7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-...]methanone Benzoxazepine + oxazole/pyridinyl-piperazine Piperazinyl-methyl, pyridinyl Not provided Likely CNS-targeting (e.g., kinase inhibition)
(±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Benzothiazepine 4-Methoxyphenyl, hydroxyl C₁₆H₁₅NO₃S Sulfur substitution alters ring reactivity
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-...acetate Benzoxazine + oxadiazole Oxadiazole, ester group Varies Enhanced bioavailability via ester prodrug
1-[7-(3,4-Dimethoxyphenyl)-9-{[(3R)-1-methylpiperidin-3-yl]methoxy}-...]propan-1-one Benzoxazepine + piperidine Dimethoxyphenyl, piperidine-methoxy C₂₇H₃₂N₂O₅ Chiral center for selective binding
[9-Methoxy-2-(3-methoxyphenyl)-...]acetic acid Benzoxazepine + acetic acid Dual methoxy groups C₁₉H₁₉NO₅ Increased lipophilicity for membrane penetration

生物活性

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (DBA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • CAS Number : 1185295-61-7
  • Molecular Weight : 223.23 g/mol
  • Structure : The compound features a benzoxazepine ring fused with an acetic acid moiety.

The biological activity of DBA is primarily attributed to its interaction with various molecular targets within the body. Research suggests that it may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are critical in mood regulation and neurological function.

Antidepressant Effects

Several studies have indicated that DBA exhibits antidepressant-like effects in animal models. In a controlled study, DBA administration resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The underlying mechanism appears to involve the enhancement of serotonergic activity in the central nervous system .

Neuroprotective Properties

DBA has shown promise as a neuroprotective agent. In vitro studies demonstrated that DBA could reduce oxidative stress-induced neuronal cell death. The compound appears to activate antioxidant pathways, thereby protecting neurons from damage associated with neurodegenerative diseases .

Anti-inflammatory Activity

Research indicates that DBA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory conditions .

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the effects of DBA on depressive-like behavior. The results showed that DBA significantly reduced immobility time compared to the control group, indicating its potential as an antidepressant .

Study 2: Neuroprotection in Oxidative Stress Models

In a cellular model of oxidative stress, DBA treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests that DBA may be beneficial in conditions characterized by oxidative damage such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behavior
NeuroprotectiveDecreased oxidative stress-induced cell death
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid and its derivatives?

The synthesis typically involves cyclization reactions of precursor molecules containing benzoxazepine and acetic acid moieties. For example:

  • Key Method : Alkaline hydrolysis in 1,4-dioxane/water (1:1) with 2 M NaOH under reflux conditions, followed by acidification to precipitate the product .
  • Reaction Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by enhancing solubility of intermediates in biphasic systems.
  • Derivatization : Substituents on the benzoxazepine ring (e.g., fluorine, methyl groups) are introduced via electrophilic substitution or palladium-catalyzed coupling reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the benzoxazepine core and acetic acid sidechain. Key peaks include:
    • 1H NMR : δ 3.8–4.2 ppm (methylene protons adjacent to the oxygen in the benzoxazepine ring) and δ 2.4–2.6 ppm (acetic acid methylene group) .
    • 13C NMR : Carbonyl signals at ~170–175 ppm (carboxylic acid) and 65–70 ppm (oxygen-bearing carbons in the heterocycle) .
  • Mass Spectrometry (ESI+) : Molecular ion peaks ([M+H]+) align with theoretical values (e.g., C12H13NO4 for the parent compound) .

Q. What are the known biological activities of benzoxazepine-acetic acid derivatives?

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluoro, chloro) on the aromatic ring show inhibitory effects against Staphylococcus aureus (MIC: 8–32 µg/mL) .
  • Enzyme Inhibition : Structural analogs act as histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range for compounds bearing hydroxamic acid substituents .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in antimicrobial efficacy between studies may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution Strategies :
    • Standardized Protocols : Adopt CLSI/MICE guidelines for MIC determination.
    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, 3,4-dimethoxy derivatives exhibit enhanced antifungal activity compared to 2,4-substituted analogs .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters :

    • Solvent System : Replace 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining efficiency .
    • Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
  • Yield Data :

    ConditionYield (%)Purity (%)Reference
    Conventional reflux65–7095
    Microwave-assisted80–8598

Q. What strategies are effective in resolving spectral data ambiguities?

  • Overlapping Peaks in NMR : Employ 2D NMR (COSY, HSQC) to assign protons and carbons in crowded regions (e.g., δ 4.0–4.5 ppm for benzoxazepine ring protons) .
  • Mass Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish between isobaric ions (e.g., [M+H]+ vs. [M+Na]+) .

Q. How can computational methods aid in designing derivatives with enhanced activity?

  • Molecular Docking : Predict binding affinities of derivatives to target proteins (e.g., HDAC8 or bacterial dihydrofolate reductase).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient substituents improve HDAC inhibition .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for the same compound?

  • Root Causes : Polymorphism, solvent impurities, or insufficient drying during purification.
  • Mitigation :
    • Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms.
    • Use preparative HPLC for high-purity isolation (>99%) .

Methodological Resources

  • Spectral Databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) for validated NMR/MS data .
  • Synthetic Protocols : Refer to Rasayan Journal of Chemistry (2021) for microwave-assisted synthesis guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。